Cas no 227103-93-7 (3H-1,2,4-Triazol-3-one,4-[4-[4-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-piperazinyl]-3-fluorophenyl]-2,4-dihydro-2-[[4-(trifluoromethoxy)phenyl]methyl]-)

3H-1,2,4-Triazol-3-one,4-[4-[4-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-piperazinyl]-3-fluorophenyl]-2,4-dihydro-2-[[4-(trifluoromethoxy)phenyl]methyl]- structure
227103-93-7 structure
Product Name:3H-1,2,4-Triazol-3-one,4-[4-[4-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-piperazinyl]-3-fluorophenyl]-2,4-dihydro-2-[[4-(trifluoromethoxy)phenyl]methyl]-
CAS-nummer:227103-93-7
MF:C32H30F6N8O3
MW:688.62282705307
CID:282215
PubChem ID:3083535
Update Time:2025-04-19

3H-1,2,4-Triazol-3-one,4-[4-[4-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-piperazinyl]-3-fluorophenyl]-2,4-dihydro-2-[[4-(trifluoromethoxy)phenyl]methyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • 3H-1,2,4-Triazol-3-one,4-[4-[4-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-piperazinyl]-3-fluorophenyl]-2,4-dihydro-2-[[4-(trifluoromethoxy)phenyl]methyl]-
    • 3H-1,2,4-Triazol-3-one, 4-(4-(4-((1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl)-1-piperazinyl)-3-fluorophenyl)-2,4-dihydro-2-((4-(trifluoromethoxy)phenyl)methyl)-
    • 3H-1,2,4-Triazol-3-one,4-[4-[4-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-piperazi
    • 4-[4-[4-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]piperazin-1-yl]-3-fluorophenyl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-1,2,4-triazol-3-one
    • DTXSID80177244
    • SYN-2921
    • SYN 2921
    • 227103-93-7
    • WYVLGGLILXPIQP-ROTAYESASA-N
    • Inchi: 1S/C32H30F6N8O3/c1-21(31(48,17-44-19-39-18-40-44)26-8-4-23(33)14-27(26)34)42-10-12-43(13-11-42)29-9-5-24(15-28(29)35)45-20-41-46(30(45)47)16-22-2-6-25(7-3-22)49-32(36,37)38/h2-9,14-15,18-21,48H,10-13,16-17H2,1H3/t21-,31-/m1/s1
    • InChI-sleutel: WYVLGGLILXPIQP-ROTAYESASA-N
    • LACHT: FC1C=C(C=CC=1[C@@](CN1C=NC=N1)([C@@H](C)N1CCN(C2C=CC(=CC=2F)N2C=NN(CC3C=CC(=CC=3)OC(F)(F)F)C2=O)CC1)O)F

Berekende eigenschappen

  • Exacte massa: 688.2348
  • Monoisotopische massa: 688.235
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 14
  • Zware atoomtelling: 49
  • Aantal draaibare bindingen: 10
  • Complexiteit: 1140
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.9
  • Topologisch pooloppervlak: 103Ų

Experimentele eigenschappen

  • Dichtheid: 1.46
  • Kookpunt: 780.8°C at 760 mmHg
  • Vlampunt: 426°C
  • Brekindex: 1.625
  • PSA: 102.56
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